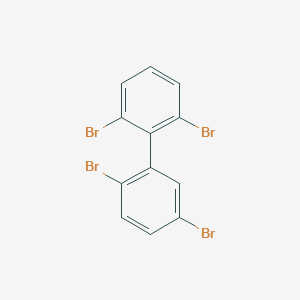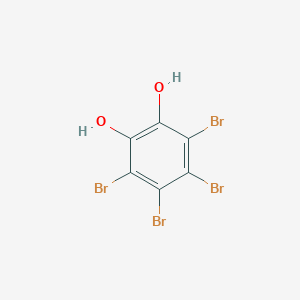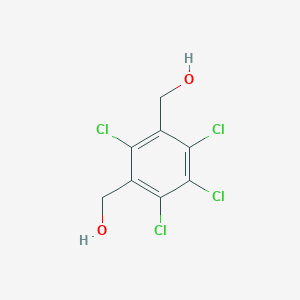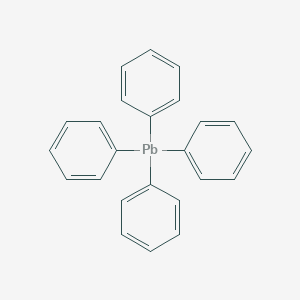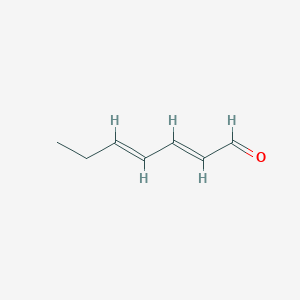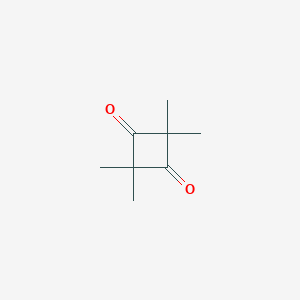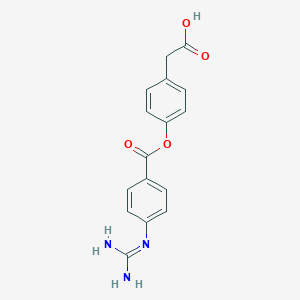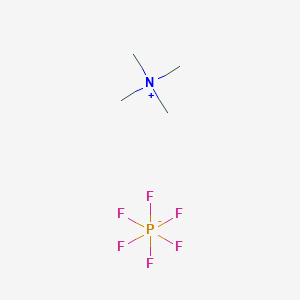
Cathepsin G Inhibitor I
Overview
Description
Cathepsin G Inhibitor I, also referenced under CAS 429676-93-7, is a potent, selective, reversible, and competitive non-peptide inhibitor of Cathepsin G . This small molecule/inhibitor is primarily used for Protease Inhibitors applications .
Molecular Structure Analysis
The empirical formula of Cathepsin G Inhibitor I is C36H33N2O6P . The molecular weight is 620.63 . The InChI key is GNOZQRKYZJSIPZ-UHFFFAOYSA-N .
Chemical Reactions Analysis
Cathepsin G Inhibitor I shows reversible, competitive inhibition with IC50 and Ki values of 53 ± 12 (N = 10) and 63 ± 14 nM (N = 5), respectively . It inhibits cathepsin G-induced activation of IL-36 in neutrophil degranulates when used at a concentration of 10 µM .
Physical And Chemical Properties Analysis
Cathepsin G Inhibitor I is a solid substance with a white color . It is soluble in DMSO at 5 mg/mL and in methanol .
Scientific Research Applications
Immune System Regulation
The inhibitor has been shown to regulate normal physiological processes beyond inflammation. It affects chemotaxis and intercellular interactions, activates the local renin-angiotensin system of granulocytes, initiates apoptosis, and influences several other processes .
Neurological Studies
The activity of Cathepsin G is involved in the pathogenesis of various neuropathies. By inhibiting Cathepsin G, researchers can study its role in chronic inflammatory processes that are associated with different types of neuropathies .
Mechanism of Action
Safety and Hazards
Future Directions
The use of Cathepsin G Inhibitor I may be a future potential therapeutic means to reduce CAT-induced COL1 formation and to hamper endometrosis establishment . Additionally, the development of new antibody-drug conjugates (ADCs) that offer more effective and personalized therapeutic options for cancer patients is anticipated .
properties
IUPAC Name |
[2-[3-[(1-benzoylpiperidin-4-yl)-methylcarbamoyl]naphthalen-2-yl]-1-naphthalen-1-yl-2-oxoethyl]phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H33N2O6P/c1-37(28-18-20-38(21-19-28)35(40)25-11-3-2-4-12-25)36(41)32-23-27-14-6-5-13-26(27)22-31(32)33(39)34(45(42,43)44)30-17-9-15-24-10-7-8-16-29(24)30/h2-17,22-23,28,34H,18-21H2,1H3,(H2,42,43,44) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOZQRKYZJSIPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)C(=O)C2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4C=C3C(=O)C(C5=CC=CC6=CC=CC=C65)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H33N2O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431393 | |
| Record name | Cathepsin G Inhibitor I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
620.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cathepsin G Inhibitor I | |
CAS RN |
429676-93-7 | |
| Record name | Cathepsin G Inhibitor I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Cathepsin G Inhibitor I influence apoptosis in cancer cells?
A1: Cat GI sensitizes cancer cells to TRAIL-mediated apoptosis, a process involving programmed cell death. This effect is mediated by the downregulation of survivin, a protein known to inhibit apoptosis. [] Interestingly, Cat GI achieves this by upregulating 5-lipoxygenase (5-LOX) activity, leading to increased reactive oxygen species (ROS) production. This ROS surge contributes to the degradation of survivin, thereby promoting apoptosis in cancer cells. []
Q2: What is the role of Cathepsin G in extracellular matrix remodeling and what implications does its inhibition have on this process?
A2: Cathepsin G, a protease found in neutrophil extracellular traps (NETs), can stimulate the production of collagen type 1 (COL1) in the mare endometrium, contributing to a condition called endometrosis. [] Research shows that Cat GI can effectively inhibit Cathepsin G activity, leading to a decrease in COL1 production. [] This suggests a potential therapeutic application for Cat GI in managing endometrosis by modulating extracellular matrix remodeling.
Q3: How does Cathepsin G Inhibitor I impact neutrophil adhesion and what are the potential implications for inflammation control?
A3: Cat GI's inhibition of Cathepsin G leads to the release of the soluble extracellular domain of CD43 (CD43s) from neutrophils. [] This CD43s can then interfere with the binding of neutrophils to endothelial cells under flow conditions, effectively inhibiting their adhesion. [] This mechanism points to a potential role of Cat GI in regulating neutrophil recruitment to inflammation sites, offering a possible avenue for controlling inflammatory responses.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



